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Compound of Interest

Compound Name: 1-(2-Methoxypyridin-3-yl)ethanol

Cat. No.: B178863

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Methoxypyridin-3-yl)ethanol

Abstract

1-(2-Methoxypyridin-3-yl)ethanol is a substituted pyridine derivative of significant interest
within the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized
heterocyclic compound, it serves as a valuable building block for the construction of more
complex, biologically active molecules.[1][2] The presence of a secondary alcohol, a methoxy
group, and a pyridine ring provides multiple sites for chemical modification, making it a versatile
intermediate. This guide provides a comprehensive overview of its chemical properties,
synthesis, spectroscopic characterization, reactivity, and potential applications, tailored for
researchers and professionals in drug development.

Compound Identification and Physicochemical
Properties

1-(2-Methoxypyridin-3-yl)ethanol is an aromatic alcohol. The core structure consists of a
pyridine ring substituted at the 2-position with a methoxy group and at the 3-position with a 1-
hydroxyethyl group.

Caption: 2D Structure of 1-(2-Methoxypyridin-3-yl)ethanol.

The key physicochemical properties of this compound are summarized in the table below.
These values are critical for predicting its behavior in various solvent systems and its potential
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as a drug candidate.

Identifier Value Source
CAS Number 112197-02-1 [3][4]
Molecular Formula CsH11NO:2 [415]
Molecular Weight 153.18 g/mol [4]
Exact Mass 153.07898 Da [41[5]

VLIFVHCCBIVTPB-
InChiKey [4][5]
UHFFFAOYSA-N

SMILES CC(C1=C(N=CC=C1)0OC)O 5]

LogP (Predicted) 1.14 [4]

Topological Polar Surface Area

42.35 Az [4]
(PSA)

Synthesis and Purification

The most direct and common laboratory synthesis of 1-(2-Methoxypyridin-3-yl)ethanol
involves the reduction of its corresponding ketone precursor, 1-(2-Methoxypyridin-3-
yl)ethanone (also known as 3-acetyl-2-methoxypyridine).[6][7]

Causality in Reagent Selection

The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride
(LiAIH4) can achieve this transformation, they react violently with protic solvents like water and
alcohols.[8] Sodium borohydride (NaBHa4) is a much milder and more selective reagent, making
it safer to handle and compatible with alcoholic solvents such as methanol or ethanol.[8] This
compatibility simplifies the reaction setup and workup procedure, making NaBHa the preferred
reagent for this type of ketone reduction in a standard laboratory setting.

Caption: General workflow for the synthesis of 1-(2-Methoxypyridin-3-yl)ethanol.
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Experimental Protocol: Reduction of 1-(2-
Methoxypyridin-3-yl)ethanone

e Preparation: To a solution of 1-(2-Methoxypyridin-3-yl)ethanone (1.0 eq) in methanol, cooled
to 0 °C in an ice bath, add sodium borohydride (1.5 eq) portion-wise, ensuring the
temperature remains below 10 °C.

e Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by
Thin Layer Chromatography (TLC) until the starting material is fully consumed.

e Quenching: Carefully quench the reaction by the slow addition of water at O °C.

o Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with
a suitable organic solvent, such as ethyl acetate (3x).

e Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (NazS0Oa), filter, and concentrate in vacuo.

 Purification: Purify the crude product by flash column chromatography on silica gel to yield
the pure 1-(2-Methoxypyridin-3-yl)ethanol.

Structural Elucidation and Spectroscopic Profile

The identity and purity of the synthesized compound are confirmed using a combination of
spectroscopic technigues. While specific experimental spectra for this exact compound are not
widely published, a robust profile can be predicted based on its structure and data from
analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9] The
spectrum of 1-(2-Methoxypyridin-3-yl)ethanol is expected to show characteristic absorption
bands.
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Wavenumber (cm~—?) Vibration Type Functional Group
3500 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch Aromatic (Pyridine)
3000 - 2850 C-H stretch Aliphatic (CHs, CH)
1600 - 1450 C=C and C=N stretch Pyridine Ring
~1250 C-O stretch Aryl Ether

~1100 C-O stretch Secondary Alcohol

The broad O-H stretching band is the most telling feature, confirming the presence of the
alcohol. The C-O stretching frequencies for the ether and alcohol, along with the pyridine ring
vibrations, provide a complete fingerprint of the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 1H NMR: The proton NMR spectrum gives information on the number of different types of
protons and their neighboring environments.

o

Pyridine Protons (3H): Expected in the & 7.0-8.5 ppm region as complex multiplets.

o Methine Proton (-CHOH, 1H): A quartet around & 4.9-5.2 ppm, coupled to the adjacent
methyl protons.

o Methoxy Protons (-OCHs, 3H): A sharp singlet around & 3.9 ppm.[11]

o Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on
concentration and solvent.

o Methyl Protons (-CHs, 3H): A doublet around & 1.5 ppm, coupled to the methine proton.
e 13C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

o Pyridine Carbons: 5 distinct signals expected in the & 110-160 ppm range.
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o Methine Carbon (-CHOH): Expected around & 65-70 ppm.
o Methoxy Carbon (-OCHs): Expected around & 55 ppm.

o Methyl Carbon (-CHs): Expected in the upfield region, around & 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule. For 1-(2-Methoxypyridin-3-yl)ethanol, the monoisotopic mass is 153.0790 Da.[5]

e [M+H]*: The protonated molecular ion would be observed at m/z 154.086.[5]
e [M+Na]*: The sodium adduct would be observed at m/z 176.068.[5]

o Fragmentation: Common fragmentation pathways would include the loss of a methyl group
(-15 Da), the loss of water (-18 Da), or the cleavage of the C-C bond between the ring and
the side chain.

Chemical Reactivity and Synthetic Utility

The utility of 1-(2-Methoxypyridin-3-yl)ethanol as a building block stems from the reactivity of
its functional groups.
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Hydroxyl Group Reactions

Oxidation o
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Williamson Ether Synthesis .
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Pyridine Ring Reactions
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1-(2-Methoxypyridin-3-yl)ethanol

Alkylation

Click to download full resolution via product page

Caption: Key reactivity pathways for 1-(2-Methoxypyridin-3-yl)ethanol.

» Reactions of the Hydroxyl Group: The secondary alcohol can be easily oxidized back to the
parent ketone using reagents like pyridinium chlorochromate (PCC). It can also undergo
esterification with acyl chlorides or anhydrides, or be converted to an ether under Williamson
ether synthesis conditions.

» Reactivity of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be
protonated by acids to form a pyridinium salt.

» Role in Drug Discovery: Pyridine and its derivatives are considered "privileged scaffolds" in
medicinal chemistry due to their ability to form key interactions (e.g., hydrogen bonds) with
biological targets.[1] This compound is a key intermediate for synthesizing more elaborate
structures, such as kinase inhibitors or other targeted therapeutics, where the
methoxypyridine core is a common feature.[2][12]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b178863?utm_src=pdf-body-img
https://www.benchchem.com/product/b178863?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/17/9503
https://pmc.ncbi.nlm.nih.gov/articles/PMC10054477/
https://pubmed.ncbi.nlm.nih.gov/32297743/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Safety and Handling

No specific GHS hazard data is available for 1-(2-Methoxypyridin-3-yl)ethanol. However,
based on analogous structures such as (2-Methoxypyridin-3-yl)methanol, it should be handled
with care.[13]

o Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye
irritation.[13]

e Precautions: Standard laboratory safety precautions should be employed. This includes
wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(2-Methoxypyridin-3-yl)ethanol is a synthetically accessible and versatile heterocyclic
alcohol. Its well-defined chemical properties, predictable spectroscopic profile, and multiple
points for chemical modification make it an important building block for research chemists. Its
primary value lies in its role as a key intermediate in the synthesis of complex molecules,
particularly within drug discovery programs targeting a wide range of diseases. This guide
provides the foundational knowledge necessary for its effective use and further exploration in a
research setting.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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